
10-Deacetyl-7-methyl Baccatin III
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Deacetyl-7-methyl Baccatin III is a natural organic compound isolated from the yew tree (Taxus species). It is a crucial precursor in the biosynthesis of the anti-cancer drug docetaxel (Taxotere) and paclitaxel (Taxol). These drugs are widely used in chemotherapy for treating various cancers, including breast, ovarian, and lung cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
10-Deacetyl-7-methyl Baccatin III can be synthesized through various methods. One common approach involves the ultrasonic-assisted extraction from the needles of Taxus baccata L. using solvents like ethanol and methanol. The extraction process is optimized by adjusting temperature, extraction time, and particle size . Another method involves the whole-cell biotransformation of renewable Taxus needles, where 10-deacetylbaccatin III-10-O-acetyltransferase (TcDBAT) is used to convert 10-deacetylbaccatin III to baccatin III .
Industrial Production Methods
Industrial production of this compound often involves semi-synthesis from natural precursors. The most widely used precursor is 10-deacetylbaccatin III, which is extracted from the leaves of Taxus baccata L. This method is preferred due to the higher biomass yield and chemical yield compared to other Taxus species .
Chemical Reactions Analysis
Types of Reactions
10-Deacetyl-7-methyl Baccatin III undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acetyl-CoA for acetylation, hydrazine hydrate for reduction, and various oxidizing agents for oxidation . The reaction conditions often involve controlled temperatures and specific pH levels to optimize the yield and purity of the products.
Major Products Formed
The major products formed from these reactions include baccatin III, which is a crucial intermediate in the synthesis of paclitaxel and docetaxel .
Scientific Research Applications
10-Deacetyl-7-methyl Baccatin III has numerous scientific research applications:
Mechanism of Action
10-Deacetyl-7-methyl Baccatin III exerts its effects by interacting with microtubules, stabilizing them and preventing their depolymerization. This action disrupts the normal function of microtubules during cell division, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets involved include tubulin, a protein that forms the structural component of microtubules .
Comparison with Similar Compounds
Similar Compounds
Paclitaxel: A well-known anti-cancer drug derived from the bark of Taxus brevifolia.
Docetaxel: Another anti-cancer drug with a similar structure and mechanism of action.
Baccatin III: A direct precursor in the synthesis of paclitaxel and docetaxel.
Uniqueness
10-Deacetyl-7-methyl Baccatin III is unique due to its specific role as a precursor in the biosynthesis of docetaxel and paclitaxel. Its ability to be converted into these potent anti-cancer drugs makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
1444818-14-7 |
|---|---|
Molecular Formula |
C30H38O10 |
Molecular Weight |
558.624 |
InChI |
InChI=1S/C30H38O10/c1-15-18(32)13-30(36)25(39-26(35)17-10-8-7-9-11-17)23-28(5,24(34)22(33)21(15)27(30,3)4)19(37-6)12-20-29(23,14-38-20)40-16(2)31/h7-11,18-20,22-23,25,32-33,36H,12-14H2,1-6H3/t18-,19-,20+,22+,23-,25-,28+,29-,30+/m0/s1 |
InChI Key |
IWJSBKNWKLQICP-AYZYBLPVSA-N |
SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC)C)O |
Synonyms |
(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(Acetyloxy)-12-(benzoyloxy)-1,2a,3,4,4a,6,9,10,11,12,12a,12b-dodecahydro-6,9,11-trihydroxy-4-methoxy-4a,8,13,13-tetramethyl-7,11-methano-5H-cyclodeca[3,4]benz[1,2-b]oxet-5-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



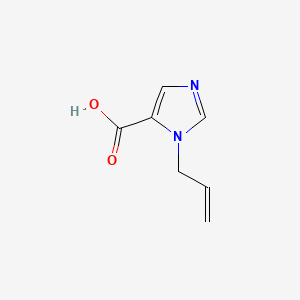
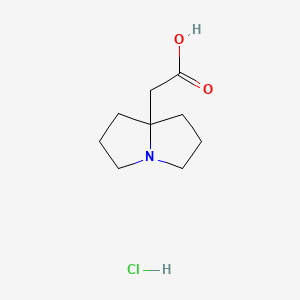
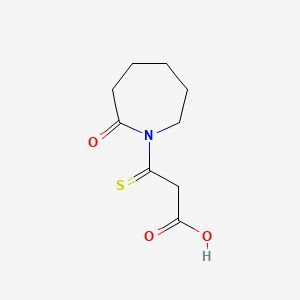
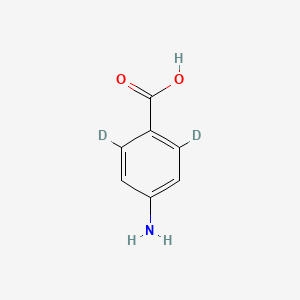
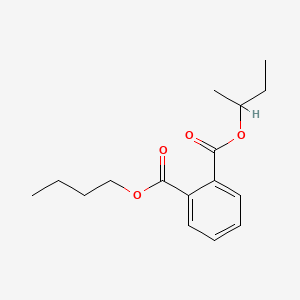
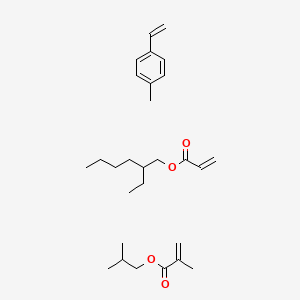
![N-cyclohexylcyclohexanamine;(2R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylbutanoic acid](/img/structure/B569720.png)

